An In-depth Technical Guide to 2-Amino-2'-chlorobenzophenone: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Amino-2'-chlorobenzophenone: Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of 2-Amino-2'-chlorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental chemical and physical properties, spectroscopic signature, common synthetic routes with mechanistic insights, and its significant applications, particularly in the manufacturing of benzodiazepines.
Core Chemical Identity and Physical Properties
2-Amino-2'-chlorobenzophenone, with the IUPAC name (2-aminophenyl)-(2-chlorophenyl)methanone, is a substituted benzophenone.[1] Its structure features a benzophenone core with an amino group and a chlorine atom on separate phenyl rings, ortho to the carbonyl bridge. This specific arrangement of functional groups is pivotal to its reactivity and utility as a precursor in synthesizing various heterocyclic compounds.
Table 1: Chemical Identifiers and Physical Properties of 2-Amino-2'-chlorobenzophenone
| Property | Value | Source |
| IUPAC Name | (2-aminophenyl)-(2-chlorophenyl)methanone | [1] |
| CAS Number | 2894-45-3 | [1][2] |
| Molecular Formula | C13H10ClNO | [1][2] |
| Molecular Weight | 231.68 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 96-98 °C | |
| Solubility | Soluble in DMSO and methanol; insoluble in water.[4][5] | |
| LogP | 3.18 | [2] |
The presence of both an amino group (a nucleophile) and a carbonyl group, influenced by the electron-withdrawing chlorine atom, dictates the molecule's chemical behavior, making it a versatile starting material.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 2-Amino-2'-chlorobenzophenone relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both phenyl rings. The protons ortho and para to the amino group will show distinct upfield shifts due to its electron-donating nature, while the protons on the chlorine-substituted ring will be influenced by the halogen's inductive effect. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons bearing the amino and chloro substituents, and the remaining aromatic carbons, providing a complete carbon framework of the molecule.[1]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.[1] Characteristic absorption bands include:
-
N-H stretching: Doublet peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹, indicative of the diaryl ketone.
-
C-Cl stretching: Found in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[1] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (231.68 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Table 2: Key Spectroscopic Data for 2-Amino-2'-chlorobenzophenone
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Signals for aromatic protons and a broad singlet for NH₂. | [6][7] |
| ¹³C NMR | Resonances for carbonyl, substituted, and unsubstituted aromatic carbons. | [1] |
| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹). | [1][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for chlorine. | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-2'-chlorobenzophenone is a critical process in the pharmaceutical industry. While several methods exist, a common and scalable approach involves the Friedel-Crafts acylation.
Representative Synthetic Workflow: Friedel-Crafts Acylation
This method typically involves the reaction of an activated aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. The choice of protecting the amine group is crucial to prevent side reactions and direct the acylation to the desired position.
Caption: A generalized workflow for the synthesis of 2-Amino-2'-chlorobenzophenone.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Protection of the Amino Group
-
Dissolve 2-chloroaniline in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to form the corresponding acetanilide. This protection is vital to prevent the Lewis acid from coordinating with the basic amino group, which would deactivate the ring towards electrophilic substitution.
-
Isolate the protected aniline derivative.
Step 2: Friedel-Crafts Acylation
-
Suspend the protected aniline and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloroethane).
-
Slowly add 2-chlorobenzoyl chloride to the mixture. The acylation occurs preferentially at the para position to the activating acetamido group.
-
Heat the reaction mixture to drive the reaction to completion.
-
Quench the reaction by carefully pouring it over ice and water.
Step 3: Deprotection
-
Subject the crude acylated product to acidic or basic hydrolysis to remove the acetyl protecting group. For instance, refluxing with aqueous hydrochloric acid is a common method.
-
Neutralize the solution to precipitate the desired 2-Amino-2'-chlorobenzophenone.
Step 4: Purification
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the 2-chlorobenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich protected aniline ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes by losing a proton to yield the acylated product.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Applications in Drug Development
The primary and most significant application of 2-Amino-2'-chlorobenzophenone and its derivatives is as a starting material for the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10][11]
Precursor to Benzodiazepines
Compounds like diazepam, lorazepam, and alprazolam are synthesized from precursors derived from 2-aminobenzophenones.[4][10] The general synthetic strategy involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring.
For instance, the synthesis of certain benzodiazepines involves the reaction of a 2-amino-2'-chlorobenzophenone derivative with hydroxylamine, followed by reaction with chloroacetyl chloride and subsequent ring expansion and rearrangement reactions.[10]
Safety and Handling
2-Amino-2'-chlorobenzophenone is considered hazardous.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[12][13]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[13]
Conclusion
2-Amino-2'-chlorobenzophenone is a molecule of significant industrial importance, primarily due to its role as a key building block in the synthesis of numerous benzodiazepine drugs. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for chemists and researchers in the pharmaceutical sciences. The methodologies and data presented in this guide offer a solid foundation for its safe and effective use in research and development.
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